molecular formula C17H22FNO4 B1302929 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959579-74-9

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1302929
CAS No.: 959579-74-9
M. Wt: 323.4 g/mol
InChI Key: FOHLSHFPNQQVND-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22FNO4 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

Research on compounds structurally related to "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid" has significantly contributed to crystallography. Studies have revealed the crystal structures and bonding interactions of similar compounds, providing insights into their conformation and stability. For instance, the study of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline shows how the pyrrolidine ring adopts an envelope conformation, demonstrating significant interactions such as O—H⋯O, C—H⋯O, and C—H⋯F, contributing to the molecular stability in the crystal form (Rajalakshmi et al., 2013).

Organic Synthesis

The compound and its derivatives play a crucial role in organic synthesis, including the synthesis of complex molecules. For example, it has been used in the synthesis of influenza neuraminidase inhibitors, showcasing its utility in developing potent antiviral agents. The structural analysis of these inhibitors provides valuable information on the interaction with the enzyme's active site, guiding the design of new antiviral drugs (Wang et al., 2001).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of "this compound" have been explored for their potential as antibacterial agents. The synthesis and characterization of such derivatives aim to evaluate their efficacy against various bacterial strains, highlighting the compound's relevance in drug discovery and development (Song et al., 2009).

Properties

IUPAC Name

(2S,4R)-4-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHLSHFPNQQVND-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375998
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959579-74-9
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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